Dihydroartemisinic acid (DHAA) is a sesquiterpene lactone, a class of naturally occurring compounds characterized by a 15-carbon skeleton and a lactone ring. [] It is a key precursor in the biosynthesis of artemisinin, a potent antimalarial drug extracted from the plant Artemisia annua L. [, ] DHAA is found naturally in A. annua, albeit in lower concentrations than artemisinin. [, ] DHAA serves as a crucial intermediate in the artemisinin biosynthetic pathway and plays a significant role in various scientific research areas, particularly in the development of alternative production methods for artemisinin. [, ]
Dihydroartemisinic acid is a significant compound derived from the plant Artemisia annua, known for its antimalarial properties. It serves as a precursor to artemisinin, the primary active ingredient in malaria treatments. The compound is characterized by its bicyclic structure, which is crucial for its biological activity.
Dihydroartemisinic acid is primarily extracted from Artemisia annua, a plant that has been used in traditional Chinese medicine for centuries. The biosynthesis of this compound in the plant involves several enzymatic reactions, primarily facilitated by cytochrome P450 enzymes, which convert farnesyl diphosphate into amorphadiene and subsequently into dihydroartemisinic acid.
Dihydroartemisinic acid falls under the category of sesquiterpenes, a class of terpenes composed of three isoprene units. It is classified as a natural product and is recognized for its pharmacological significance, particularly in the treatment of malaria.
The synthesis of dihydroartemisinic acid can be achieved through various methods, including both chemical synthesis and biosynthetic pathways. Key synthetic routes involve:
The synthesis typically involves:
Dihydroartemisinic acid has a complex molecular structure characterized by a bicyclic core. Its chemical formula is , and it features multiple functional groups including ketones and hydroxyls.
Dihydroartemisinic acid participates in various chemical reactions, primarily involving oxidation and reduction processes. Key reactions include:
The production of dihydroartemisinic acid often requires careful control of reaction conditions such as temperature, pH, and the presence of catalysts like cytochrome P450 enzymes to ensure high yields and purity .
Dihydroartemisinic acid exerts its antimalarial effects through several mechanisms:
Research indicates that dihydroartemisinic acid's mechanism involves binding to heme groups within the parasite, resulting in toxic effects that inhibit further growth .
Dihydroartemisinic acid has several applications in scientific research and medicine:
Dihydroartemisinic acid (DHAA) serves as the immediate precursor for the antimalarial sesquiterpene lactone artemisinin in Artemisia annua. Its biosynthesis involves a spatially organized pathway primarily localized in the glandular trichomes, where enzymatic reactions convert universal terpenoid precursors into DHAA through a series of oxidized intermediates.
Amorpha-4,11-diene synthase (ADS) catalyzes the committing step in DHAA biosynthesis by cyclizing farnesyl diphosphate (FPP) into amorpha-4,11-diene (AD). As a sesquiterpene synthase, ADS determines the carbon skeleton characteristic of artemisinin-derived metabolites. The reaction involves ionization of FPP and rearrangement through carbocation intermediates, yielding the amorphadiene backbone. ADS lacks a plastid-targeting sequence, indicating cytosolic localization in glandular trichome cells, where it channels FPP—derived from both mevalonate (MVA) and methylerythritol phosphate (MEP) pathways—into artemisinin-specific metabolism [4] [10].
The hydrophobic amorphadiene undergoes stepwise oxidation by a membrane-associated cytochrome P450 monooxygenase (CYP71AV1) and its redox partner cytochrome P450 reductase (CPR). This enzyme complex catalyzes a three-step conversion: first oxidizing AD to artemisinic alcohol, then to artemisinic aldehyde (AO), and finally to artemisinic acid (AA). CYP71AV1 exhibits broad substrate flexibility but demonstrates kinetic constraints at the aldehyde-to-acid oxidation step, creating a metabolic bottleneck. This results in significant accumulation of AO in native systems, which becomes a critical branch point for DHAA formation [3] [9].
The branch-point enzyme DBR2 (artemisinic aldehyde Δ11(13) reductase) diverts flux from AA to DHAA by reducing the Δ11(13) double bond of AO to form dihydroartemisinic aldehyde (DHAO). This reaction is thermodynamically favored due to the conjugated aldehyde system in AO. DBR2 exhibits high stereospecificity, producing exclusively (11R)-dihydroartemisinic aldehyde. Subsequent oxidation by aldehyde dehydrogenase 1 (ALDH1) yields DHAA. Crucially, a novel dehydrogenase (AaDHAADH) recently identified in A. annua catalyzes the bidirectional interconversion between AA and DHAA, suggesting a previously unrecognized redox shunt in the pathway [1] [5] [7].
Table 1: Key Enzymes in Native DHAA Biosynthesis Pathway
Enzyme | Reaction Catalyzed | Localization | Catalytic Efficiency |
---|---|---|---|
Amorpha-4,11-diene Synthase (ADS) | FPP → Amorpha-4,11-diene | Cytosol | Kcat: 0.05 s⁻¹ |
Cytochrome P450 Monooxygenase (CYP71AV1) | Amorpha-4,11-diene → Artemisinic acid | Endoplasmic Reticulum | Km (aldehyde): 2.58 μM |
Artemisinic Aldehyde Δ11(13) Reductase (DBR2) | Artemisinic aldehyde → Dihydroartemisinic aldehyde | Cytosol | Km: 19 μM |
Aldehyde Dehydrogenase 1 (ALDH1) | Dihydroartemisinic aldehyde → DHAA | Cytosol | Kcat/Km: 4.2 × 10⁴ M⁻¹s⁻¹ |
Dihydroartemisinic Acid Dehydrogenase (AaDHAADH) | AA ⇌ DHAA (bidirectional) | Cytosol | 2.82× improved activity in P26L mutant |
Reconstituting DHAA biosynthesis in microbial hosts offers sustainable production advantages over plant extraction. Successful engineering requires overcoming evolutionary barriers between plant and microbial metabolism, particularly for membrane-associated enzymes and cofactor balancing.
1.2.1 Saccharomyces cerevisiae as a Platform for DHAA Production
Saccharomyces cerevisiae has emerged as the preeminent host for DHAA production due to its native mevalonate pathway, endoplasmic reticulum for P450 function, and tolerance to terpenoid accumulation. The foundational engineering strategy involves:
Notably, fusion proteins such as DBR2-ADH1 and DBR2-ALDH1 create metabolic channels that increase the effective concentration of intermediates near catalytic sites. This strategy yielded a 1.75-fold increase in the DHAA/AA ratio (from 2.53 to 6.97). Combining this with protein engineering of ALDH1 (H194R mutation) to favor DHAO oxidation further enhanced the ratio to 10.05:1. Optimized strains achieved 1.70 g/L DHAA in bioreactors, representing the highest reported titer in yeast [1] [3] [5].
The discovery of AaDHAADH from A. annua enabled a shorter pathway in yeast. Expression of a mutant variant (P26L) with 2.82-fold higher activity than wild-type resulted in de novo DHAA synthesis at 3.97 g/L in 5L bioreactors—demonstrating the enzyme's biotechnological utility [1] [5].
Escherichia coli presents fundamental limitations for DHAA biosynthesis despite successes with precursor production (e.g., amorphadiene at 24 g/L). Key challenges include:
Attempts to express CYP71AV1 in E. coli yielded only trace oxidation products. While E. coli efficiently produces amorphadiene, the oxidation bottleneck remains unresolved. Recent efforts using multienzyme biocatalysis with permeabilized cells showed promise (∼230 mg/L DHAA from fed amorphadiene), but titers remain substantially lower than in yeast systems [3] [9].
Precise flux control through the DHAA pathway requires balancing precursor supply with downstream enzymatic capabilities while minimizing competing reactions.
The supply-demand mismatch between terpenoid precursors and oxidation capacity represents a core challenge in DHAA overproduction. Two complementary strategies have emerged:
Enhancing FPP synthesis: Overexpression of truncated HMG-CoA reductase (tHMG1), FPP synthase (ERG20), and isopentenyl diphosphate isomerase (IDI1) increases flux into FPP. Downregulation of sterol biosynthesis (ERG9) further redirects carbon toward sesquiterpenes.
Optimizing electron transfer: CYP71AV1 requires 3 NADPH molecules per oxidation cycle. Co-expression of NADPH regenerators like glucose dehydrogenase (GDH) or transhydrogenase (STH) boosted AA production 4-fold in whole-cell biotransformations.
Table 2: Metabolic Engineering Strategies for Enhanced Precursor Supply
Engineering Target | Genetic Modification | Effect on DHAA Pathway | Titer Improvement |
---|---|---|---|
FPP Synthesis | tHMG1, ERG20↑, IDI1↑ | 3.5× FPP accumulation | Amorphadiene: 24 g/L |
Cofactor Regeneration | GDH or STH expression | 4× AA from amorphadiene | 230 mg/L DHAA in E. coli |
Branch-Point Control | ERG9 repression | Redirects flux from sterols | Sesquiterpene yield +300% |
Enzyme Kinetics | ALDH1 (H194R mutation) | Favors DHAO oxidation | DHAA/AA ratio: 10.05 |
Novel Enzyme Expression | AaDHAADH (P26L) | Direct AA→DHAA conversion | 3.97 g/L DHAA in yeast |
Subcellular targeting exploits organellar microenvironments to enhance pathway efficiency. Three compartmentalization approaches have proven successful:
Mitochondrial targeting: Localization of ADS to yeast mitochondria leverages the organelle's elevated FPP pool, increasing amorphadiene production 2-fold compared to cytosolic expression.
Chloroplast engineering: In transgenic tobacco, chloroplast expression of the entire MVA pathway increased IPP precursors 3-fold. Colocalizing CYP71AV1, CPR, and DBR2 in chloroplasts enabled light-driven photo-oxidation of DHAA to artemisinin, yielding 0.8 mg/g DW artemisinin—the highest reported in heterologous plants.
Peroxisomal targeting: Redirecting the artemisinin pathway to peroxisomes in yeast exploits the organelle's oxidizing environment and cofactor availability, though full implementation remains experimental [6] [8].
Enzyme fusion technology creates synthetic metabolons that overcome diffusion limitations. The DBR2-ALDH1 fusion protein colocalizes sequential enzymes, reducing intermediate leakage to competing AA biosynthesis. This strategy increased the DHAA/AA ratio from 2.53 to 6.97 in yeast, demonstrating that spatial organization significantly influences flux partitioning at metabolic branch points [3] [5].
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 1152-76-7